molecular formula C24H21N7O3 B11117229 6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11117229
M. Wt: 455.5 g/mol
InChI Key: JQAXCKWSFIJJOF-AFUMVMLFSA-N
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Description

1,3-Benzodioxole-5-carbaldehyde 5-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a triazine ring, and hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxole-5-carbaldehyde 5-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be synthesized from 1,3-benzodioxole through formylation reactions.

    Synthesis of Triazine Derivative: The triazine ring is formed through cyclization reactions involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Hydrazone Formation: The final step involves the condensation of 1,3-benzodioxole-5-carbaldehyde with the triazine derivative in the presence of hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde 5-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde 5-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 5-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carbaldehyde (4- (4-chlorophenyl)-1,3-thiazol-2-yl)hydrazone
  • 1,3-Benzodioxole-5-carbaldehyde (4-nitro-2-(trifluoromethyl)phenyl)hydrazone
  • 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole

Uniqueness

1,3-Benzodioxole-5-carbaldehyde 5-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of benzodioxole and triazine rings, along with the hydrazone linkage

Properties

Molecular Formula

C24H21N7O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21N7O3/c1-32-19-10-8-18(9-11-19)27-23-28-22(26-17-5-3-2-4-6-17)29-24(30-23)31-25-14-16-7-12-20-21(13-16)34-15-33-20/h2-14H,15H2,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

JQAXCKWSFIJJOF-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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